molecular formula C9H11N3S B15239963 4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B15239963
M. Wt: 193.27 g/mol
InChI Key: SYUICBLKCOYVRG-UHFFFAOYSA-N
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Description

4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyrazole and a thiophene ring. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the condensation of thiophene derivatives with pyrazole intermediates. One common method includes the reaction of 3-thiophenemethanol with 4-methyl-1H-pyrazol-3-amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental controls are also critical in industrial settings to handle the chemicals and by-products safely.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the pyrazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene or pyrazole derivatives.

    Substitution: Halogenated, alkylated, or other substituted derivatives of the original compound.

Scientific Research Applications

4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenemethanol share the thiophene ring structure.

    Pyrazole Derivatives: Compounds such as 4-methyl-1H-pyrazole and 3-amino-1H-pyrazole share the pyrazole ring structure.

Uniqueness

4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of both thiophene and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

4-methyl-1-(thiophen-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H11N3S/c1-7-4-12(11-9(7)10)5-8-2-3-13-6-8/h2-4,6H,5H2,1H3,(H2,10,11)

InChI Key

SYUICBLKCOYVRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=CSC=C2

Origin of Product

United States

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